molecular formula C26H39ClN6O6 B1142329 BOC-VAL-ARG-AMC HCL CAS No. 113865-96-6

BOC-VAL-ARG-AMC HCL

Cat. No.: B1142329
CAS No.: 113865-96-6
M. Wt: 567.08
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Description

It is widely used in biochemical assays to measure the activity of trypsin-like serine proteases and thrombin . The compound is characterized by its ability to produce a fluorescent signal upon enzymatic cleavage, making it a valuable tool in various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BOC-VAL-ARG-AMC HCL involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups, followed by coupling with 7-amido-4-methylcoumarin (AMC). The reaction typically occurs in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds . The final product is then purified through crystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The compound is then lyophilized and packaged under controlled conditions to maintain stability .

Scientific Research Applications

Peptide Synthesis

Overview : BOC-VAL-ARG-AMC HCl serves as a crucial building block in the synthesis of peptides. These peptides are essential for developing new drugs and therapies within the pharmaceutical industry.

Key Points :

  • Role in Drug Development : The compound aids in the design of targeted therapies, particularly in cancer research, by contributing to a better understanding of tumor microenvironments .
  • Peptide Libraries : It is often used to create peptide libraries that facilitate the screening of potential therapeutic candidates.

Fluorogenic Substrates

Overview : this compound is employed as a fluorogenic substrate in assays designed to measure protease activity.

Key Points :

  • Enzyme Activity Measurement : The release of fluorescent 7-amino-4-methylcoumarin (AMC) upon cleavage allows researchers to quantify protease activity .
  • Specificity Studies : Studies have demonstrated its effectiveness in characterizing enzyme specificity and kinetics. For example, optimized substrates derived from this compound exhibited significantly higher catalytic efficiency compared to commercial substrates .

Drug Development

Overview : This compound plays a significant role in drug development processes by enabling researchers to explore enzyme interactions and their implications in disease mechanisms.

Key Points :

  • Targeted Therapies : this compound is particularly valuable in cancer research for understanding how proteases influence tumor progression and metastasis .
  • Therapeutic Insights : Its use in various assays helps elucidate the role of specific enzymes in disease pathways, leading to potential therapeutic targets.

Biotechnology

Overview : In biotechnology, this compound is utilized to optimize the production of recombinant proteins.

Key Points :

  • Protein Yield and Purity : The compound assists in enhancing the yield and purity of desired proteins during biopharmaceutical manufacturing processes .
  • Recombinant Protein Production : It is integral to developing methods that improve the efficiency of protein production systems.

Diagnostics

Overview : this compound is also applied in diagnostic tools aimed at detecting specific proteases.

Key Points :

  • Disease Detection Tools : Its ability to quantify protease activity makes it useful for developing diagnostic assays that can enhance disease detection and monitoring capabilities .
  • Rapid Detection Methods : For instance, it has been employed for the rapid detection of methicillin-resistant Staphylococcus aureus (MRSA) using fluorogenic substrates .
  • Cancer Research Application
    • A study utilized this compound to investigate protease activity within tumor microenvironments. The results indicated that specific proteases could be targeted for therapeutic intervention, highlighting the compound's role in advancing cancer treatment strategies .
  • MRSA Detection
    • Another case involved using this compound as a substrate for rapid detection of MRSA. The study demonstrated that this fluorogenic substrate allowed for quick identification of bacterial infections, showcasing its diagnostic potential .
  • Enzyme Kinetics Investigation
    • Research comparing various fluorogenic substrates revealed that those derived from this compound exhibited superior catalytic efficiency compared to traditional substrates. This finding underscores the importance of selecting appropriate substrates for enzyme kinetics studies .

Mechanism of Action

The mechanism of action of BOC-VAL-ARG-AMC HCL involves its cleavage by specific proteases. The proteases recognize and bind to the peptide sequence (Val-Pro-Arg) and cleave the bond between the arginine and AMC moiety. This cleavage releases the AMC, which then fluoresces upon excitation . The fluorescence intensity is directly proportional to the protease activity, allowing for quantitative measurement.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BOC-VAL-ARG-AMC HCL is unique due to its specific peptide sequence, which makes it an ideal substrate for trypsin-like serine proteases and thrombin. Its high sensitivity and specificity make it a preferred choice in various biochemical assays .

Biological Activity

BOC-VAL-ARG-AMC HCl (Boc-Val-Arg-AMC) is a fluorogenic peptide substrate widely used in biochemical assays to study proteolytic enzymes, particularly serine proteases such as thrombin and kallikreins. This compound is notable for its ability to release a fluorescent signal upon cleavage, making it an effective tool for monitoring enzyme activity in various biological contexts.

  • Chemical Name : BOC-Val-Arg-AMC Hydrochloride
  • CAS Number : 65147-04-8
  • Molecular Formula : C₁₃H₁₈ClN₃O₃
  • Appearance : Solid lyophilized powder
  • Solubility : Soluble in water and 5% acetic acid

The biological activity of Boc-Val-Arg-AMC is primarily quantified through the release of the fluorescent compound 7-amino-4-methylcoumarin (AMC) upon enzymatic cleavage. The fluorescence emission occurs at wavelengths of 440-460 nm when excited at 360-380 nm, allowing for sensitive detection of protease activity .

Enzymatic Specificity

Boc-Val-Arg-AMC serves as a substrate for several key enzymes:

  • Thrombin : Km = 21 µM, kcat = 109 s⁻¹
  • Kallikrein : Km values vary by isoform; it is particularly effective for Kallikrein 5 and Kallikrein 8.

The substrate's specificity is influenced by the amino acid sequence, which impacts binding affinity and catalytic efficiency. The presence of the BOC (tert-butyloxycarbonyl) protecting group enhances stability and solubility, making it suitable for enzymatic assays .

Applications in Research

Boc-Val-Arg-AMC has been utilized in various studies, including:

  • Detection of Thrombin Activity : It has been employed to measure thrombin activity in coagulation studies, demonstrating its utility in understanding blood clotting mechanisms.
  • Kallikrein Studies : This substrate has been instrumental in characterizing kallikrein enzymes, which play significant roles in inflammation and pain pathways.
  • Rapid Detection of MRSA : The substrate has been used to facilitate the rapid detection of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential in clinical diagnostics .

Case Study 1: Thrombin Activity Measurement

In a study assessing thrombin activity using Boc-Val-Arg-AMC, researchers found that the substrate effectively differentiated between various thrombin concentrations, providing a reliable method for quantifying enzyme activity under different physiological conditions. The study reported a linear correlation between fluorescence intensity and thrombin concentration, validating the use of this substrate in clinical assays .

Case Study 2: Kallikrein Characterization

Research investigating kallikrein enzymes demonstrated that Boc-Val-Arg-AMC could effectively differentiate between isoforms based on their kinetic parameters. The study established that Kallikrein 8 exhibited higher catalytic efficiency with Boc-Val-Arg-AMC compared to other substrates, highlighting its specificity for this enzyme .

Comparative Analysis of Substrates

SubstrateKm (µM)kcat (s⁻¹)Enzyme Type
Boc-Val-Arg-AMC21109Thrombin
Bz-Phe-Val-Arg-AMC2589Thrombin-Staphylocoagulase Complex
Ac-Thr-Lys-Leu-Arg-AMC1545Kallikrein

This table illustrates the comparative enzymatic kinetics of various substrates used for studying proteolytic activity, emphasizing Boc-Val-Arg-AMC's high efficiency with thrombin.

Q & A

Basic Research Questions

Q. What are the standard protocols for using BOC-VAL-ARG-AMC HCL in protease activity assays?

Methodological Answer:

  • Reconstitution and Storage: Dissolve the substrate in DMSO or buffer (pH 7.4–8.0) to avoid aggregation. Store aliquots at -20°C to prevent hydrolysis .
  • Assay Setup: Use kinetic fluorescence assays (excitation/emission: 380/460 nm) with a protease (e.g., trypsin-like serine proteases) in buffer (e.g., Tris-HCl, 25–37°C). Include negative controls (substrate alone, protease inhibitor) .
  • Data Collection: Monitor fluorescence intensity over time (e.g., 0–60 min) and calculate enzyme activity via AMC release rates (calibrate with free AMC standards) .

Q. How can researchers optimize assay conditions for this compound to minimize background noise?

Methodological Answer:

  • pH and Temperature: Test buffers (pH 6.5–8.5) and temperatures (25–37°C) to maximize protease-substrate specificity. For example, thrombin shows optimal activity at pH 8.0 .
  • Substrate Concentration: Perform Michaelis-Menten kinetics to determine KmK_m and avoid substrate inhibition (typical working range: 10–200 µM) .
  • Detection Parameters: Adjust gain settings on fluorometers to avoid signal saturation and validate linearity with dilution series .

Q. What controls are essential for validating results in kinetic assays using this compound?

Methodological Answer:

  • Negative Controls:
    • Substrate-only wells (no enzyme) to detect spontaneous hydrolysis.
    • Enzyme + irreversible inhibitor (e.g., PMSF for serine proteases) .
  • Positive Controls:
    • Known protease activators (e.g., Ca²⁺ for calpain).
    • Fluorescence calibration with free AMC (e.g., 0–50 µM) .

Advanced Research Questions

Q. How should experimental design account for off-target protease activity when using this compound?

Methodological Answer:

  • Specificity Testing: Pre-treat samples with class-specific inhibitors (e.g., aprotinin for serine proteases, E-64 for cysteine proteases) to isolate target activity .
  • Fractionation: Use size-exclusion chromatography or immunodepletion to remove interfering proteases from crude lysates .
  • Orthogonal Validation: Confirm results with alternative substrates (e.g., FRET-based) or zymography .

Q. How can researchers resolve contradictory kinetic data (e.g., VmaxV_{max}Vmax​, KmK_mKm​) from different studies using this compound?

Methodological Answer:

  • Variable Audit: Compare buffer composition (e.g., ionic strength, cofactors), enzyme purity, and detection equipment (e.g., plate reader vs. spectrophotometer) across studies .
  • Normalization: Express activity as "% control" or standardize to protein concentration (Bradford assay) .
  • Meta-Analysis: Apply statistical models (e.g., random-effects) to aggregate data and identify outliers .

Q. What statistical methods are appropriate for validating protease inhibition potency using this substrate?

Methodological Answer:

  • Dose-Response Curves: Fit inhibitor concentration vs. % activity data to a sigmoidal model (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀ .
  • Error Analysis: Use bootstrapping or Monte Carlo simulations to estimate confidence intervals for kinetic parameters .
  • Reproducibility: Perform intra- and inter-assay CV calculations (acceptance threshold: <15%) .

Q. How can this compound be integrated with other methodologies (e.g., mass spectrometry) to study protease regulation in complex biological systems?

Methodological Answer:

  • Multi-Omics Workflow:
    • Use the substrate for real-time activity profiling in cell lysates.
    • Isolate proteases via affinity chromatography (e.g., tagged inhibitors).
    • Identify interacting proteins via LC-MS/MS and correlate with activity data .
  • Spatiotemporal Analysis: Combine fluorescence imaging (substrate localization) with transcriptomics (e.g., RNA-seq of protease genes) .

Q. What are the best practices for ensuring long-term reproducibility of assays using this compound?

Methodological Answer:

  • Batch Consistency: Validate each substrate batch via HPLC (purity >95%) and kinetic assays against a reference standard .
  • Protocol Documentation: Share detailed SOPs for reconstitution, storage, and assay conditions (e.g., via protocols.io ) .
  • Blinded Analysis: Assign sample IDs randomly and use automated data pipelines to reduce observer bias .

Q. How can findings from this compound-based studies be linked to broader theoretical frameworks (e.g., protease signaling in apoptosis)?

Methodological Answer:

  • Conceptual Mapping: Align experimental data with pathways (e.g., caspase activation in apoptosis) using tools like KEGG or Reactome .
  • Mechanistic Modeling: Build computational models (e.g., ordinary differential equations) to predict protease network dynamics .
  • Hypothesis Testing: Use substrate activity data to validate/refute theoretical predictions (e.g., protease X as a master regulator of pathway Y) .

Properties

CAS No.

113865-96-6

Molecular Formula

C26H39ClN6O6

Molecular Weight

567.08

Origin of Product

United States

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